Cas no 479552-94-8 (1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate)

1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate 化学的及び物理的性質
名前と識別子
-
- Methanesulfonic acid, trifluoro-, 1H-pyrrolo[2,3-b]pyridin-4-yl ester (9CI)
- 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate
- Methanesulfonic acid, trifluoro-, 1H-pyrrolo[2,3-b]pyridin-4-yl ester
- DTXSID90625963
- AKOS015852971
- 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate, AldrichCPR
- trifluoro-methanesulfonic acid-1H-pyrrolo[2,3-b]pyridin-4-yl ester
- MFCD09763669
- 479552-94-8
- 1H-PYRROLO[2,3-B]PYRIDIN-4-YLTRIFLUOROMETHANESULFONATE
- SCHEMBL1776911
- 1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate
-
- MDL: MFCD09763669
- インチ: InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13)
- InChIKey: LRYTVOHQGBBSAZ-UHFFFAOYSA-N
- ほほえんだ: C1=CN=C2C1=C(C=CN2)OS(=O)(=O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 265.99700
- どういたいしつりょう: 265.997
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 379
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.4A^2
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 1.701
- 屈折率: 1.573
- PSA: 80.43000
- LogP: 2.87210
1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate セキュリティ情報
1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB263451-1 g |
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate; . |
479552-94-8 | 1 g |
€891.00 | 2023-07-20 | ||
TRC | P841388-10mg |
1h-Pyrrolo[2,3-B]pyridin-4-yl Trifluoromethanesulfonate |
479552-94-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-304208-100 mg |
1H-Pyrrolo[2,3-b]pyridin-4-yltrifluoromethanesulfonate, |
479552-94-8 | 100MG |
¥2,542.00 | 2023-07-11 | ||
Chemenu | CM366436-25g |
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate |
479552-94-8 | 95% | 25g |
$*** | 2023-05-30 | |
Chemenu | CM366436-1g |
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate |
479552-94-8 | 95% | 1g |
$*** | 2023-05-30 | |
abcr | AB263451-1g |
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate; . |
479552-94-8 | 1g |
€891.00 | 2025-02-14 | ||
Matrix Scientific | 026250-100mg |
1H-Pyrrolo[2,3-b]pyridin-4-yltrifluoromethanesulfonate |
479552-94-8 | 100mg |
$237.00 | 2023-09-09 | ||
TRC | P841388-100mg |
1h-Pyrrolo[2,3-B]pyridin-4-yl Trifluoromethanesulfonate |
479552-94-8 | 100mg |
$ 250.00 | 2022-06-03 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000954-1G |
1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate |
479552-94-8 | Aldrich | 1G |
¥8753.36 | 2022-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-304208-100mg |
1H-Pyrrolo[2,3-b]pyridin-4-yltrifluoromethanesulfonate, |
479552-94-8 | 100mg |
¥2542.00 | 2023-09-05 |
1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonate 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
1h-Pyrrolo2,3-Bpyridin-4-yl Trifluoromethanesulfonateに関する追加情報
Introduction to 1H-Pyrrolo[2,3-b]pyridin-4-yl Trifluoromethanesulfonate (CAS No. 479552-94-8)
The compound 1H-Pyrrolo[2,3-b]pyridin-4-yl Trifluoromethanesulfonate, identified by its CAS number 479552-94-8, represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its fused pyrrole and pyridine rings with a trifluoromethanesulfonate (triflate) functional group, has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry.
1H-Pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocycle that serves as a versatile scaffold in drug design. The presence of the trifluoromethanesulfonate group enhances the compound's solubility and reactivity, making it an attractive intermediate for further chemical modifications. This feature is particularly valuable in the synthesis of more complex molecules, such as kinase inhibitors and other bioactive agents.
Recent studies have highlighted the importance of 1H-Pyrrolo[2,3-b]pyridin-4-yl Trifluoromethanesulfonate in the development of novel therapeutic agents. Its structural motif is found in several pharmacologically active compounds, including those targeting cancer and inflammatory diseases. The triflate group not only improves synthetic accessibility but also allows for selective functionalization, enabling the creation of libraries of derivatives with tailored biological activities.
In the realm of drug discovery, the compound has been explored for its potential as a scaffold in the design of small-molecule inhibitors. For instance, derivatives of 1H-Pyrrolo[2,3-b]pyridine have shown promise in inhibiting enzymes involved in signal transduction pathways relevant to oncogenesis. The trifluoromethanesulfonate moiety plays a crucial role in stabilizing reactive intermediates during synthetic processes, facilitating the development of more efficient synthetic routes.
The utility of 1H-Pyrrolo[2,3-b]pyridin-4-yl Trifluoromethanesulfonate extends beyond academic research. Pharmaceutical companies are increasingly leveraging this compound as a building block for next-generation therapeutics. Its ability to undergo cross-coupling reactions under mild conditions makes it particularly useful in parallel synthesis campaigns aimed at identifying novel drug candidates.
From a chemical biology perspective, the compound's scaffold mimics natural products found in microbial ecosystems. These natural products often serve as inspiration for synthetic chemists due to their unique structures and biological activities. By incorporating elements of 1H-Pyrrolo[2,3-b]pyridine into synthetic designs, researchers can harness nature's own innovation to develop new therapeutic strategies.
The trifluoromethanesulfonate group also contributes to the compound's stability under various storage conditions, ensuring that it remains viable for long-term studies. This stability is critical for both preclinical and clinical research, where consistent compound quality is paramount. Furthermore, the group's electron-withdrawing nature enhances the molecule's lipophilicity, which can be advantageous when designing oral formulations.
Advances in computational chemistry have further accelerated the exploration of 1H-Pyrrolo[2,3-b]pyridin-4-yl Trifluoromethanesulfonate. Molecular modeling studies predict that this compound interacts favorably with biological targets such as protein kinases and transcription factors. These interactions are key to understanding its potential as an inhibitor or modulator of disease-related pathways.
In conclusion, 1H-Pyrrolo[2,3-b]pyridin-4-yl Trifluoromethanesulfonate (CAS No. 479552-94-8) represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and functional properties make it a valuable tool for developing new therapeutic agents. As research continues to uncover its potential applications, this compound is poised to play a significant role in future advancements across multiple disciplines within chemical biology and medicinal chemistry.
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